

# N-Methyltetrahydro-2H-pyran-4-amine: A Technical Overview for Drug Discovery

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## Compound of Interest

**Compound Name:** N-methyltetrahydro-2H-pyran-4-amine

**Cat. No.:** B1312418

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## Introduction

**N-methyltetrahydro-2H-pyran-4-amine** is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic core, the tetrahydropyran ring, is a common motif in a variety of biologically active compounds and approved drugs. The presence of a secondary amine provides a readily modifiable handle for the synthesis of diverse chemical libraries. This technical guide provides a comprehensive review of the available literature on **N-methyltetrahydro-2H-pyran-4-amine**, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the development of therapeutic agents.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-methyltetrahydro-2H-pyran-4-amine** is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	115.17 g/mol	<a href="#">[1]</a>
CAS Number	220641-87-2	
Appearance	Colorless to yellow liquid	
Boiling Point (Predicted)	165.0 ± 33.0 °C	<a href="#">[1]</a>
Density (Predicted)	0.93 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	10.01 ± 0.20	<a href="#">[1]</a>
LogP (Predicted)	0.45	
SMILES	CNC1CCOCC1	
InChI	InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3	

## Synthesis

The primary synthetic route to **N-methyltetrahydro-2H-pyran-4-amine** is through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This is a well-established and efficient method for the formation of secondary amines.

## Experimental Protocol: Reductive Amination

### Materials:

- Tetrahydro-4H-pyran-4-one
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)
- Methanol or another suitable protic solvent

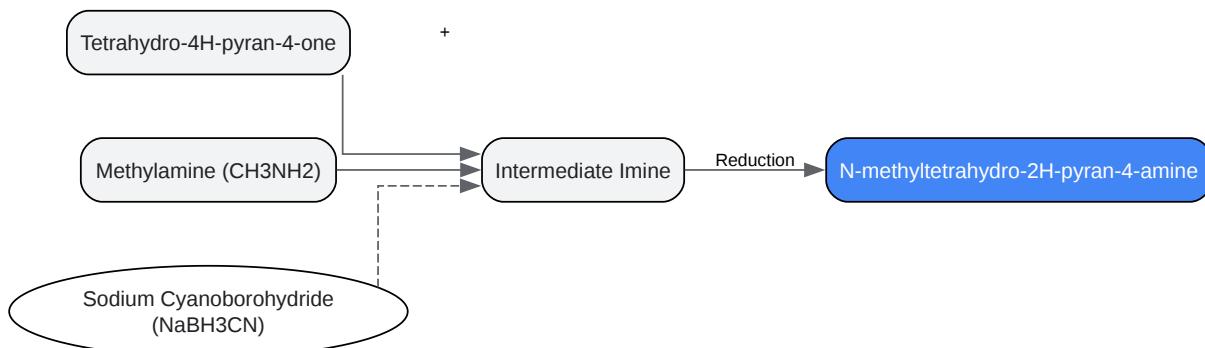
- Acetic acid (catalyst)
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a solution of tetrahydro-4H-pyran-4-one in methanol, add methylamine solution and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
- Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
- Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-methyltetrahydro-2H-pyran-4-**

amine.

- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.



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Caption: Synthesis of **N-methyltetrahydro-2H-pyran-4-amine** via reductive amination.

## Spectroscopic Data

Detailed, publicly available spectroscopic data for **N-methyltetrahydro-2H-pyran-4-amine** is limited. However, based on its structure, the following characteristic signals can be predicted.

<sup>1</sup>H NMR (Predicted):

- ~3.9-4.1 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (axial).
- ~3.3-3.5 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (equatorial).
- ~2.8-3.0 ppm (m, 1H): Proton on the carbon bearing the amino group.
- 2.43 ppm (s, 3H): Protons of the N-methyl group.
- ~1.6-1.8 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (axial).

- ~1.4-1.6 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (equatorial).
- Variable ppm (br s, 1H): Amine proton (NH), chemical shift is dependent on solvent and concentration.

#### <sup>13</sup>C NMR (Predicted):

- ~67-69 ppm: Carbons adjacent to the ring oxygen.
- ~50-52 ppm: Carbon bearing the amino group.
- ~34-36 ppm: N-methyl carbon.
- ~32-34 ppm: Carbons beta to the ring oxygen.

#### Mass Spectrometry (Predicted):

- [M]+: m/z = 115.1
- Major fragments: Loss of a methyl group ([M-15]+), and alpha-cleavage leading to fragments from the cleavage of the C-C bonds adjacent to the nitrogen.

#### Infrared Spectroscopy (Predicted):

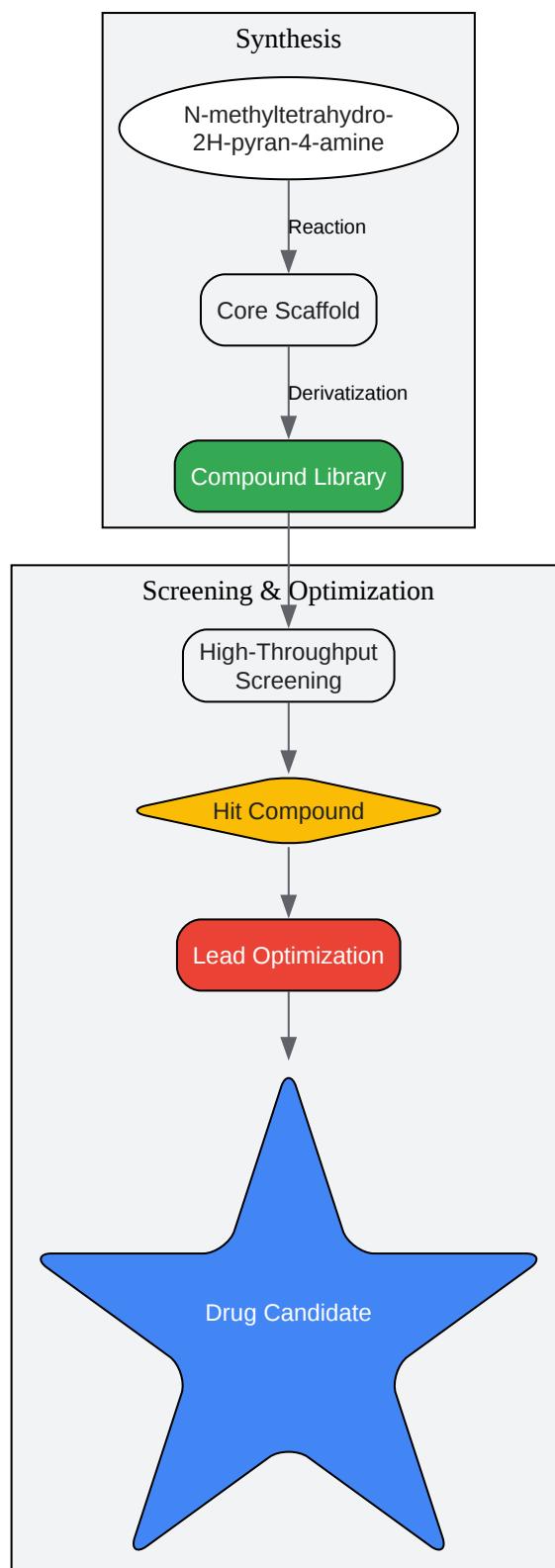
- ~3300 cm<sup>-1</sup> (weak-medium): N-H stretch.
- ~2950-2850 cm<sup>-1</sup> (strong): C-H stretches (aliphatic).
- ~1100 cm<sup>-1</sup> (strong): C-O-C stretch (ether).

## Biological Activities and Applications in Drug Discovery

While **N-methyltetrahydro-2H-pyran-4-amine** itself is not reported to have significant intrinsic biological activity, its derivatives are of considerable interest in drug discovery. The tetrahydropyran ring can act as a bioisostere for other cyclic systems and can improve the physicochemical properties of a lead compound, such as solubility and metabolic stability. The

secondary amine provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) of a compound series.

A notable application of this building block is in the synthesis of inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its dysregulation is implicated in cancer. The **N-methyltetrahydro-2H-pyran-4-amine** moiety has been incorporated into small molecule inhibitors of PLK4 to optimize their potency and pharmacokinetic properties.

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## References

- 1. chembk.com [chembk.com]
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